molecular formula C5H5ClN2S B12315348 5-Methylidenepyrimidine-2-thione;hydrochloride

5-Methylidenepyrimidine-2-thione;hydrochloride

Katalognummer: B12315348
Molekulargewicht: 160.63 g/mol
InChI-Schlüssel: HXJMQQMKMAWMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylidenepyrimidine-2-thione;hydrochloride: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. The presence of a thione group (a sulfur atom double-bonded to carbon) in the structure of this compound adds unique chemical properties, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenepyrimidine-2-thione;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aldehydes with thiourea under acidic conditions to form the pyrimidine ring. The reaction is often catalyzed by Lewis acids or other catalysts to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methylidenepyrimidine-2-thione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Methylidenepyrimidine-2-thione;hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly as antiviral and anticancer agents. Its ability to inhibit specific enzymes and pathways is of significant interest.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 5-Methylidenepyrimidine-2-thione;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Methylidenepyrimidine-2-thione;hydrochloride stands out due to its unique combination of a methylidene group and a thione group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions.

Eigenschaften

Molekularformel

C5H5ClN2S

Molekulargewicht

160.63 g/mol

IUPAC-Name

5-methylidenepyrimidine-2-thione;hydrochloride

InChI

InChI=1S/C5H4N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H2;1H

InChI-Schlüssel

HXJMQQMKMAWMCI-UHFFFAOYSA-N

Kanonische SMILES

C=C1C=NC(=S)N=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.